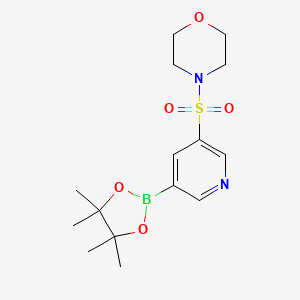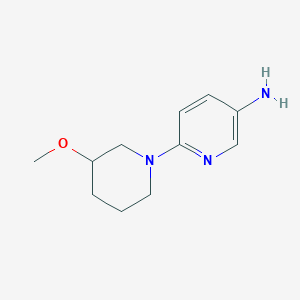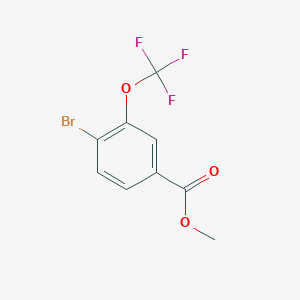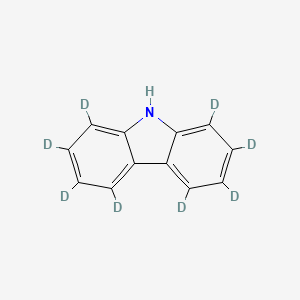
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
説明
“2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine” is a chemical compound with the CAS Number: 1333316-35-0 . It has a molecular weight of 367.08 . The compound appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 2,7-dibromo-9,9-dimethyl-10H-acridine . The InChI code for this compound is 1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 .
Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 416.7±45.0 °C and its predicted density is 1.576±0.06 g/cm3 .
科学的研究の応用
Synthesis and Physicochemical Properties
Research on dihydroacridine derivatives has explored their synthesis and unique properties. For example, Suzuki et al. (2016) synthesized dihydroacridine analogues to study the effects of Si and Ge bridging atoms on the physicochemical properties of diaryl nitroxide radical derivatives. They conducted structural analyses and various physicochemical measurements, highlighting the stability and unique properties of these compounds (Suzuki et al., 2016).
OLED Applications
The acridine moiety is integral in the design of organic light-emitting diodes (OLEDs). Chen et al. (2021) demonstrated how bulky acridine moieties, including 9,9-dimethyl-9,10-dihydroacridine, contribute to highly efficient blue thermally activated delayed fluorescence (TADF) emitters in OLEDs (Chen et al., 2021). Additionally, Seo et al. (2015) designed an acridine derived compound for use as a hole transport material in blue phosphorescent OLEDs, demonstrating improved efficiency and lifespan (Seo et al., 2015).
Fluorescence and Luminescence Studies
Investigations into the fluorescence properties of dihydroacridine derivatives have been conducted. Suzuki et al. (2016) synthesized ester-substituted derivatives and explored their spectroscopic properties, including fluorescence solvatochromic behavior and intramolecular charge transfer (Suzuki et al., 2016). Kim et al. (2017) studied the thermally activated delayed fluorescence of dibenzo[b,d]thiophene 5,5-dioxide derivatives combined with 9,9-dimethyl-9,10-dihydroacridine, achieving high photoluminescence quantum efficiencies (Kim et al., 2017).
Crystal Structure Analysis
The crystal structure of dihydroacridine derivatives has been a subject of interest. Sourdon et al. (2001) detailed the crystal structure of 4,9-dimethyl-9,10-dihydroacridine, providing insights into the planar structure of the acridine chromophore and its DNA binding properties (Sourdon et al., 2001).
Modular Synthesis and Organic Chemistry
Wang et al. (2021) presented a modular synthesis of 9,10-dihydroacridine frameworks, highlighting a one-pot synthesis approach for efficiently accessing these compounds, which are key in OLEDs (Wang et al., 2021). Fukuzumi et al. (2002) explored the scandium ion-promoted reduction of heterocyclic N=N double bonds, using 10-methyl-9,10-dihydroacridine as a case study (Fukuzumi et al., 2002).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used as electron-donating segments in the development of solution-processable non-doped thermally activated delayed fluorescence (tadf) emitters .
Mode of Action
The compound, 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine, is likely to interact with its targets by donating electrons. This electron-donating property can increase the solubility of compounds and suppress harmful aggregation-caused quenching. It can also efficiently broaden the delocalization of the highest occupied molecular orbital and promote the reverse intersystem crossing process .
Biochemical Pathways
It’s known that similar compounds play a role in the photoluminescence process, contributing to the development of organic light-emitting diodes (oleds) and organic photovoltaics (opvs) .
Pharmacokinetics
It is soluble in common organic solvents such as chloroform, dichloromethane, and dmso . This suggests that it may have good bioavailability.
Result of Action
It’s known that similar compounds can contribute to the development of oleds and opvs, suggesting that they may have significant effects on light emission and energy conversion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s performance in OLEDs and OPVs can be affected by the conditions of the device fabrication process .
特性
IUPAC Name |
2,7-dibromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDIPHRGWNTBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)


![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)

![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)


